molecular formula C9H8N2O3S B1334725 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 500025-29-6

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1334725
CAS No.: 500025-29-6
M. Wt: 224.24 g/mol
InChI Key: KXJGVLSBXNIPCO-UHFFFAOYSA-N
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Description

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve heating under reflux to facilitate the cyclization process.

Chemical Reactions Analysis

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific thienyl and oxadiazolyl moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGVLSBXNIPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241867
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500025-29-6
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500025-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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